

An In-depth Technical Guide to 3-Nitrobenzonitrile: Physicochemical Properties and Experimental Protocols

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Compound of Interest

Compound Name: 3-Nitrobenzonitrile

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Introduction

3-Nitrobenzonitrile, a pale yellow crystalline solid, is a versatile aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both a nitrile ($-C\equiv N$) and a nitro ($-NO_2$) group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The electron-withdrawing properties of both substituents influence the reactivity of the aromatic ring, rendering it a key intermediate for various chemical transformations. This guide provides a comprehensive overview of the physical and chemical attributes of **3-Nitrobenzonitrile**, along with detailed experimental protocols for its synthesis, purification, and analysis.

Physicochemical Attributes

The physical and chemical properties of **3-Nitrobenzonitrile** are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties of 3-Nitrobenzonitrile

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[1][2]
Molecular Weight	148.12 g/mol	[1][2]
Appearance	Pale yellow crystalline powder or needles	[3]
Melting Point	114-117 °C	[2]
Boiling Point	165 °C at 21 mmHg	[3]
Density	1.479 g/cm ³	[4]
Solubility	Soluble in ether. Insoluble in water.	[3]
Vapor Pressure	0.014 mmHg at 25 °C	[5]

Table 2: Spectroscopic Data for 3-Nitrobenzonitrile

Spectroscopic Technique	Key Data and Observations	Reference(s)
Infrared (IR) Spectroscopy	Characteristic peaks for C≡N stretch, C-NO ₂ stretch, and aromatic C-H bonds.	[1]
¹ H NMR Spectroscopy	Signals corresponding to the aromatic protons.	[1]
¹³ C NMR Spectroscopy	Signals for the aromatic carbons, the nitrile carbon, and the carbon attached to the nitro group.	[1]
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) corresponding to the molecular weight.	[1][5]

Table 3: Chemical and Safety Information for 3-Nitrobenzonitrile

Property	Value/Information	Reference(s)
IUPAC Name	3-nitrobenzonitrile	[1]
Synonyms	m-Nitrobenzonitrile, 3-Cyanonitrobenzene	[1]
CAS Number	619-24-9	[2]
Stability	Stable under normal conditions.	
Incompatibilities	Strong oxidizing agents, strong bases.	
Hazard Statements	Toxic if swallowed, in contact with skin, or if inhaled.	[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **3-Nitrobenzonitrile**.

Synthesis of 3-Nitrobenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the synthesis of **3-Nitrobenzonitrile** from 3-nitroaniline. The reaction proceeds in two main stages: the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[6]

Materials and Reagents:

- 3-Nitroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)

- Copper(I) Cyanide (CuCN)
- Sodium Cyanide (NaCN)
- Crushed Ice
- Deionized Water
- Sodium Bicarbonate (NaHCO₃) solution (5%)
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- Diazotization of 3-Nitroaniline:
 - In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-nitroaniline in a mixture of concentrated hydrochloric acid and water.
 - Cool the suspension to 0-5 °C in an ice-salt bath.
 - Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.
 - Add the cold sodium nitrite solution dropwise to the suspension of 3-nitroaniline over 30-60 minutes, maintaining the temperature below 5 °C.
 - After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt solution.
- Cyanation Reaction:
 - In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.

- Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction is indicated by the evolution of nitrogen gas.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
- Work-up and Isolation:
 - Cool the reaction mixture and pour it onto crushed ice.
 - Neutralize the mixture with a 5% sodium bicarbonate solution to precipitate the crude product.
 - Filter the precipitate using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.
 - Dry the crude product.

Purification of 3-Nitrobenzonitrile

1. Recrystallization:

Recrystallization from ethanol is an effective method for purifying the crude **3-Nitrobenzonitrile**.^[7]

Materials and Reagents:

- Crude **3-Nitrobenzonitrile**
- Ethanol (95% or absolute)
- Erlenmeyer flask
- Heating mantle or hot plate
- Büchner funnel and filter flask
- Ice bath

Procedure:

- Place the crude **3-Nitrobenzonitrile** in an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution near its boiling point.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.
- Allow the hot, clear solution to cool slowly to room temperature. Crystals of **3-Nitrobenzonitrile** should form.
- Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol.
- Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

2. Column Chromatography:

For higher purity, column chromatography can be employed.

Materials and Reagents:

- Crude **3-Nitrobenzonitrile**
- Silica gel (60-120 mesh)
- Hexane
- Ethyl acetate
- Chromatography column
- Beakers, flasks, and test tubes

Procedure:

- **Slurry Packing the Column:** Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the level is just above the silica bed.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Sample Loading:** Dissolve the crude **3-Nitrobenzonitrile** in a minimal amount of a 1:1 mixture of hexane and ethyl acetate and carefully load it onto the top of the silica gel column.
- **Elution:** Begin eluting the column with a mobile phase of hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate.
- **Fraction Collection:** Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
- **Product Isolation:** Combine the fractions containing the pure **3-Nitrobenzonitrile** (as identified by TLC) and evaporate the solvent under reduced pressure to obtain the purified product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

While a specific validated method for **3-Nitrobenzonitrile** was not found, a general reverse-phase HPLC method can be adapted for its analysis.[\[11\]](#)

- **Column:** C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- **Mobile Phase:** A mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry detection, a small amount of formic acid (e.g., 0.1%) can be added to the mobile phase.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detector at a wavelength of 254 nm.
- **Sample Preparation:** Prepare a standard solution of high-purity **3-Nitrobenzonitrile** in the mobile phase. Dissolve the sample to be analyzed in the mobile phase to a known concentration.

- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity can be determined by the area percentage of the **3-Nitrobenzonitrile** peak.

Gas Chromatography-Mass Spectrometry (GC-MS):

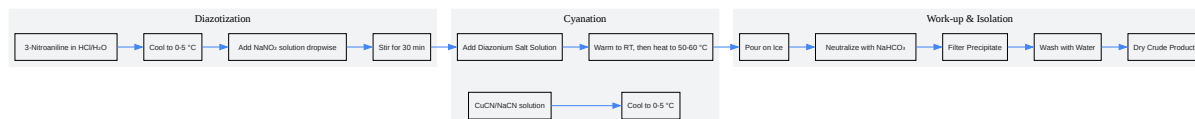
GC-MS is a powerful technique for the identification and quantification of **3-Nitrobenzonitrile**.

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
- Injector Temperature: 250 °C.
- MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range that includes the molecular ion of **3-Nitrobenzonitrile** (m/z 148).
- Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.
- Analysis: Inject the sample into the GC-MS system. The retention time and the mass spectrum of the peak can be compared to a standard of **3-Nitrobenzonitrile** for identification and quantification.

Visualizations

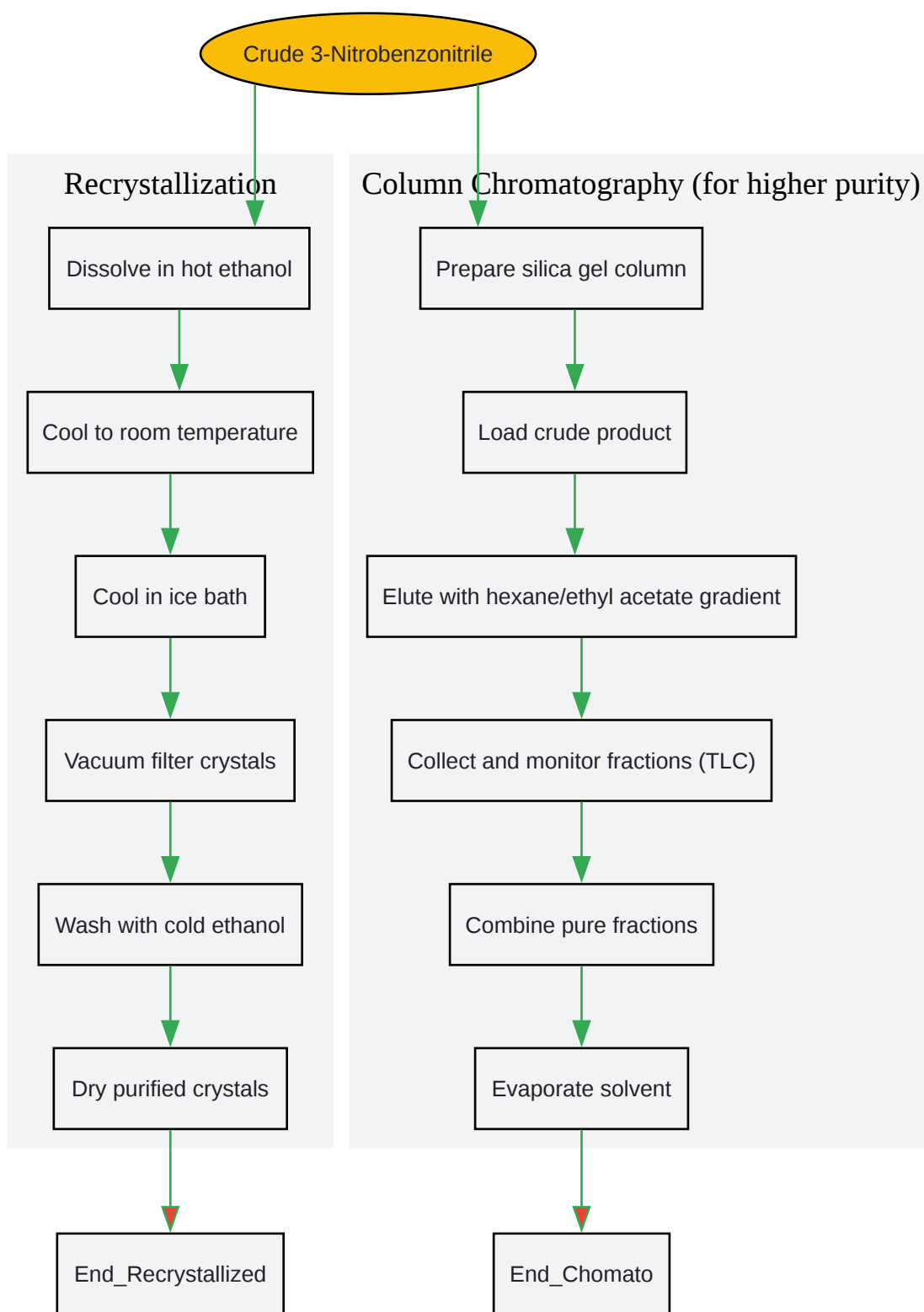
Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and purification of **3-Nitrobenzonitrile**.



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Synthesis Workflow for **3-Nitrobenzonitrile** via Sandmeyer Reaction.



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Purification Workflow for **3-Nitrobenzonitrile**.

Biological Activity and Signaling Pathways

Currently, there is a lack of significant published research detailing specific biological activities or signaling pathway modulation by **3-Nitrobenzonitrile**. Its primary role in the scientific literature is that of a chemical intermediate in the synthesis of more complex molecules that may possess biological activity.[12] As such, it is a valuable tool for drug discovery and development, providing a scaffold for the creation of novel compounds that can be screened for therapeutic potential. Researchers utilizing **3-Nitrobenzonitrile** in their synthetic schemes are encouraged to perform appropriate biological assays on their final products to determine their effects on cellular pathways.

Conclusion

3-Nitrobenzonitrile is a key chemical building block with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a starting point for its synthesis, purification, and analysis in a laboratory setting. While its direct biological activity is not well-characterized, its importance as a synthetic intermediate in the development of new chemical entities for pharmaceutical and other applications is firmly established. This technical guide serves as a valuable resource for researchers and scientists working with this versatile compound.

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